2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid
Description
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS: [2096339-90-9]) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms (positions 2 and 4), an isopropoxy group (position 3), a methyl group (position 5), and a boronic acid (-B(OH)₂) moiety. This compound is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its structural complexity arises from the combination of electron-withdrawing fluorine atoms, a sterically demanding isopropoxy group, and a methyl substituent, which collectively influence its reactivity, solubility, and stability.
Properties
IUPAC Name |
(2,4-difluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYRRWCWAJPESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169918 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096339-90-9 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the formation of a Grignard reagent from 3-bromo-2,4-difluoro-5-methylphenol. Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert atmosphere, generating the corresponding aryl magnesium bromide. Subsequent transmetallation with trimethyl borate at temperatures between −40°C and 10°C yields the boronic ester intermediate. Acidic hydrolysis (10% HCl) liberates the boronic acid, which is isolated via crystallization.
Key Parameters:
Yield and Purity Optimization
Table 1 summarizes critical data from scaled-up batches:
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 88% | |
| HPLC Purity (crude) | 95.2% | |
| Recrystallization Solvent | Toluene/Water | |
| Final Purity | >99% |
The use of toluene for recrystallization removes residual THF and inorganic salts, enhancing purity.
Suzuki-Miyaura Coupling Precursor Strategy
An alternative route involves synthesizing the boronic acid via cross-coupling of a halogenated precursor. While direct literature on this compound is sparse, analogous syntheses (e.g., 2-isopropoxy-5-methylphenylboronic acid, CAS 480438-71-9) provide mechanistic insights.
Halogenation and Protecting Group Chemistry
- Iodination: 3-Isopropoxy-2,4-difluoro-5-methylphenol undergoes iodination using N-iodosuccinimide (NIS) in acetic acid, yielding the para-iodo derivative.
- Borylation: Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C installs the boronic ester.
- Deprotection: Acidic hydrolysis (HCl/MeOH) converts the pinacol ester to the boronic acid.
Catalyst System:
Oxidative Hydrolysis of Boronic Esters
Patent CN103951688A alludes to oxidative methods for boronic acid synthesis, though full details are truncated. General protocols involve:
Hydrogen Peroxide-Mediated Oxidation
Boronic esters (e.g., trimethyl, pinacol) are treated with 30–50% H₂O₂ in methanol at 10–40°C. The reaction is monitored via LC-MS to confirm complete oxidation.
Analytical Validation:
- LC-MS Parameters:
Challenges and Mitigation Strategies
Steric Hindrance and Electronic Effects
The ortho-fluorine and isopropoxy groups create steric congestion, slowing transmetallation in Suzuki couplings. Strategies include:
Boronic Acid Stability
Aqueous decomposition is minimized by:
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
Coupling Reactions
One of the primary applications of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid is in cross-coupling reactions. These reactions are vital for constructing complex organic molecules:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of arylboronic acids with aryl halides or alkenes to form biaryl compounds. The presence of the difluoro and isopropoxy groups enhances the reactivity and selectivity of this compound in such reactions .
- Negishi Coupling : Similar to Suzuki-Miyaura, this reaction allows for the formation of carbon-carbon bonds using organozinc reagents. The unique substitution pattern of this compound may improve yields and functional group tolerance.
Reaction Pathways
The compound can also participate in other key reactions, including:
- Gold-Catalyzed Reactions : Recent studies have demonstrated that arylboronic acids can be utilized in gold-catalyzed oxidative cross-coupling reactions. This method has shown promising results in producing high yields of desired products under mild conditions .
Binding Studies
Interaction studies involving this compound focus on its binding affinity with various biomolecules. These studies are crucial for understanding its potential therapeutic roles:
- Enzyme Inhibition : Arylboronic acids have been investigated for their ability to inhibit certain enzymes involved in disease pathways. The specific functional groups in this compound may enhance its binding properties to target enzymes.
Case Studies
Several case studies have highlighted the efficacy of boronic acids in drug development:
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid exerts its effects involves the formation of stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new chemical bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Key structural analogues differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Boronic Acids
Key Comparative Insights
Electronic Effects
- However, analogues like 3,5-bis(trifluoromethyl)phenylboronic acid exhibit stronger electron-withdrawing effects due to CF₃ groups, which may accelerate oxidative addition in palladium-catalyzed couplings .
- Methoxy vs. However, the bulkier isopropoxy group in the target compound may improve solubility in non-polar solvents .
Steric and Stability Considerations
- Hydroxymethyl-substituted analogues (e.g., 2-Fluoro-5-hydroxymethylphenylboronic acid) require cold storage due to higher reactivity or hygroscopicity, whereas the methyl group in the target compound mitigates such instability .
Reactivity in Cross-Coupling Reactions
- highlights that electron-deficient boronic acids (e.g., trifluoromethyl-substituted) exhibit superior reactivity in coupling with heteroaryl halides. The target compound’s fluorine and isopropoxy groups likely position it as a moderate electrophile, balancing reactivity and steric accessibility .
- Dichlorophenylboronic acids (e.g., 2,4-Dichlorophenylboronic acid) from demonstrate that halogen substituents can alter regioselectivity in couplings compared to fluorine-substituted analogues .
Biological Activity
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an arylboronic acid that has gained attention for its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of difluoro and isopropoxy groups enhances its reactivity and solubility, making it a candidate for various applications in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C10H13BF2O3, with a molecular weight of approximately 230.02 g/mol. The structure includes a boron atom bonded to an aromatic ring, which is characteristic of boronic acids.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BF2O3 |
| Molecular Weight | 230.02 g/mol |
| Functional Groups | Boronic acid, Isopropoxy |
| Solubility | Enhanced due to functional groups |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules through its boronic acid group. This interaction is particularly significant in the context of enzyme inhibition and modulation of metabolic pathways.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property makes them valuable in the development of therapeutic agents targeting metabolic disorders.
- Binding Affinity Studies : Research indicates that compounds similar to this compound exhibit significant binding affinities with biomolecules involved in glucose metabolism and lipid regulation. Techniques such as isothermal titration calorimetry (ITC) are often employed to assess these interactions.
Biological Applications
The potential applications of this compound in pharmacology include:
- Diabetes Management : Boronic acids have been explored for their ability to modulate insulin signaling pathways and inhibit hormone-sensitive lipase (HSL), which could lead to decreased plasma free fatty acid levels. This mechanism is beneficial in treating conditions like insulin resistance and metabolic syndrome .
- Anticancer Activity : Similar compounds have shown promise as anticancer agents by disrupting cancer cell metabolism and inducing apoptosis through enzyme inhibition .
Case Studies
- Inhibition of Hormone-Sensitive Lipase : A study demonstrated that boronic acids could effectively inhibit HSL activity, leading to reduced plasma free fatty acids in models of insulin resistance . This suggests a therapeutic avenue for managing metabolic disorders.
- Neuropsychiatric Disorders : Research into related arylboronic acids has indicated potential benefits in treating neuropsychiatric conditions by modulating synaptic activity and neurotransmitter levels .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield and purity?
- Methodology : Start with halogenated benzene derivatives (e.g., 3-isopropoxy-5-methylbromobenzene) and introduce fluorine via electrophilic fluorination or halogen exchange. Boronation is typically achieved using lithiation followed by reaction with trimethyl borate. Key factors:
- Temperature : Lower temperatures (−78°C) minimize side reactions during lithiation .
- Protecting groups : Use silyl or benzyl groups to stabilize reactive intermediates during fluorination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Best Practices :
- Storage : Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent boroxine formation .
- Solubility : Pre-dissolve in dry THF or DMF for immediate use in cross-coupling reactions .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents and electron-donating isopropoxy group influence the compound’s reactivity in Suzuki-Miyaura couplings?
- Mechanistic Insights :
- Fluorine (EWG) : Enhances electrophilicity of the boron atom, accelerating transmetallation with palladium catalysts .
- Isopropoxy (EDG) : Introduces steric hindrance, which may reduce coupling efficiency with bulky aryl halides. Optimize using sterically tolerant ligands (e.g., SPhos) .
- Data Support : Similar compounds (e.g., 4-Chloro-3-isopropoxyphenylboronic acid) show 0.91 similarity in reactivity profiles, validating substituent impact .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization Workflow :
- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons), ¹⁹F NMR (δ −110 to −120 ppm for fluorines), and ¹¹B NMR (δ 28–32 ppm for boronic acid) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm purity (>98%) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~279.1 Da) .
Q. When encountering contradictory data in cross-coupling yields, what methodological approaches can resolve inconsistencies?
- Troubleshooting Framework :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(AmPhos)Cl₂ to address ligand-dependent activity .
- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction kinetics .
- Base Selection : Use K₂CO₃ for milder conditions or CsF for enhanced boronate activation .
Data-Driven Analysis
Q. How does the substitution pattern of this compound compare to structurally similar boronic acids in terms of reactivity?
- Comparative Table :
- Key Insight : The trifunctional substitution (F, isopropoxy, methyl) enhances regioselectivity in couplings compared to dichloro analogs .
Methodological Recommendations
Q. What computational tools can predict the steric and electronic effects of this compound’s substituents?
- Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
